molecular formula C7H11NO3 B1521129 3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1177346-52-9

3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No. B1521129
M. Wt: 157.17 g/mol
InChI Key: QFVDNZTWHPTZGS-UHFFFAOYSA-N
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Description

3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound with the empirical formula C7H11NO3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid can be represented by the SMILES string CC(C)C1=NOC(C1)C(O)=O . This indicates that the compound contains an isoxazole ring with an isopropyl group at the 3-position and a carboxylic acid group at the 5-position .


Physical And Chemical Properties Analysis

3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid is a solid substance . Its molecular weight is 157.17 g/mol .

Scientific Research Applications

Green Synthesis of Derivatives

Isoxazole derivatives have diverse applications in agriculture, filter dyes, photonic devices, and pharmaceutical industries. The study by Mosallanezhad and Kiyani (2019) introduces an environmentally friendly synthesis method for isoxazole derivatives using salicylic acid as a catalyst, highlighting its significance in green chemistry (Mosallanezhad & Kiyani, 2019).

Spectral Properties and Basicity

Boulton and Katritzky (1961) investigated the spectral properties and basicity of 5-hydroxyisoxazoles and isoxazol-5-ones. Their work provides insights into the chemical behavior of these compounds in various solvents and solid phases, contributing to our understanding of their structural and functional attributes (Boulton & Katritzky, 1961).

Domino Transformation to Pyrroles

Galenko et al. (2015) described a domino transformation of isoxazoles to dicarbonylpyrroles under Fe/Ni relay catalysis. This study highlights the potential of isoxazoles as precursors in the synthesis of complex organic compounds, showcasing their versatility in synthetic chemistry (Galenko et al., 2015).

Heterocyclic Synthesis and Reactivity

Vitale and Scilimati (2013) explored the synthesis and reactivity of functional isoxazoles and isoxazolines. Their work emphasizes the role of these heterocycles in the synthesis of natural products and pharmaceuticals, illustrating the importance of isoxazoles in medicinal chemistry (Vitale & Scilimati, 2013).

properties

IUPAC Name

3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4(2)5-3-6(7(9)10)11-8-5/h4,6H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVDNZTWHPTZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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